molecular formula C13H16F3N5 B10886447 2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B10886447
M. Wt: 299.29 g/mol
InChI Key: TYTXXYZOWCLJMB-UHFFFAOYSA-N
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Description

2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridines with trifluoromethylating agents, followed by cyclization with ethyl-substituted piperazines . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more efficiently and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE
  • 6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE

Uniqueness

2-ETHYL-6-PIPERAZINO-4-(TRIFLUOROMETHYL)-2H-PYRAZOLO[3,4-B]PYRIDINE is unique due to the presence of both the ethyl and piperazino substituents, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and material science applications .

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

2-ethyl-6-piperazin-1-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H16F3N5/c1-2-21-8-9-10(13(14,15)16)7-11(18-12(9)19-21)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3

InChI Key

TYTXXYZOWCLJMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)N3CCNCC3)C(F)(F)F

Origin of Product

United States

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